molecular formula C13H15BrN2O5 B8393710 2,2'-[[2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl]imino]bisacetic acid

2,2'-[[2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl]imino]bisacetic acid

Cat. No. B8393710
M. Wt: 359.17 g/mol
InChI Key: IZEFTTLLQCXMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[[2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl]imino]bisacetic acid is a useful research compound. Its molecular formula is C13H15BrN2O5 and its molecular weight is 359.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-[[2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl]imino]bisacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-[[2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl]imino]bisacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2'-[[2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl]imino]bisacetic acid

Molecular Formula

C13H15BrN2O5

Molecular Weight

359.17 g/mol

IUPAC Name

2-[[2-(4-bromo-3-methylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C13H15BrN2O5/c1-8-4-9(2-3-10(8)14)15-11(17)5-16(6-12(18)19)7-13(20)21/h2-4H,5-7H2,1H3,(H,15,17)(H,18,19)(H,20,21)

InChI Key

IZEFTTLLQCXMCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN(CC(=O)O)CC(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 9.56 g of nitrilotriacetic acid in 80 ml of dry pyridine (dried over molecular sieves) is heated to 55° C. Acetic anhydride (7.66 g) is added and the solution is heated to 100° C. After heating for 0.5 hour, the solution is cooled to 55° C. and 9.30 g of 4-bromo-3-methylaniline is added with a 5 ml pyridine rinse. The solution is heated at 100° C. for 1.0 hour. The reaction is cooled and rotary evaporated to a pasty solid which is dissolved in 120 ml of aqueous ammonium hydroxide (30 ml concentrated ammonium hydroxide/90 ml distilled water). The clear brown solution is extracted with two 100 ml portions of methylene chloride and neutralized to pH 3 with 35 ml of concentrated HCl. The white solid is filtered, washed with three 25 ml portions of cold distilled water, and dried under vacuum for 2.75 hours at 60° C. The crude product (12.9 g) is recrystallized from 360 ml of 50% ethanol to give 9.85 g of product, melting point 206.5°-209.0° C.
Quantity
9.56 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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